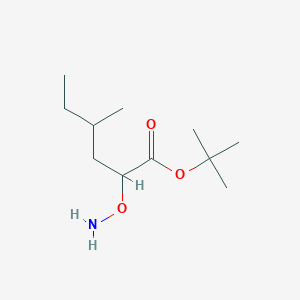

tert-Butyl 2-(aminooxy)-4-methylhexanoate

Description

tert-Butyl 2-(aminooxy)-4-methylhexanoate is a branched ester derivative featuring an aminooxy (-ONH₂) functional group at the C2 position and a methyl substituent at the C4 position of the hexanoate backbone. This compound is structurally designed for applications in peptide synthesis, bioconjugation, and radiopharmaceutical labeling, leveraging the nucleophilic aminooxy group’s ability to form stable oxime bonds with carbonyl groups . The tert-butyl ester moiety enhances steric protection of the carbonyl group, improving stability during synthetic procedures. Synthesis typically involves multi-step reactions, including sulfuryl chloride-mediated acylation and functional group interconversions, as described in analogous protocols for tert-butyl esters .

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-4-methylhexanoate |

InChI |

InChI=1S/C11H23NO3/c1-6-8(2)7-9(15-12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 |

InChI Key |

RLKCORLXGHJCPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C(=O)OC(C)(C)C)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-4-methylhexanoate typically involves the esterification of 2-(aminooxy)-4-methylhexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-4-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 2-(aminooxy)-4-methylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-4-methylhexanoate involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to modifications that can alter their function. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate

- Molecular Formula: C₁₂H₂₅NO₄ (MW: 247.33 g/mol)

- Key Differences: The pentanoate backbone (5 carbons) vs. hexanoate (6 carbons) in the target compound. Applications: Likely used in specialized peptidomimetics where enhanced steric hindrance or modified polarity is required.

tert-Butyl 3-(2,2-Dichloro-2-(phenylthio)acetyl)-4-methylhexanoate (Compound 138)

- Molecular Formula: Not explicitly provided, but inferred as C₁₉H₂₆Cl₂O₃S (based on synthesis in ).

- Key Differences: A sulfur-containing phenylthio group and dichloroacetyl substituent at C3 increase electrophilicity, enabling thiol-disulfide exchange or nucleophilic substitution reactions. Lacks the aminooxy group, limiting utility in oxime-mediated bioconjugation. Applications: Intermediate in synthesizing sulfur-rich bioactive molecules or agrochemicals.

tert-Butyl 2-(4-aminophenoxy)acetate

- Molecular Formula: C₁₂H₁₇NO₃ (MW: 223.27 g/mol)

- Key Differences: An aromatic aminophenoxy group (-O-C₆H₄-NH₂) replaces the aliphatic aminooxy group, enabling π-π stacking and hydrogen bonding interactions. The acetate backbone (2 carbons) vs. hexanoate results in shorter chain length and reduced lipophilicity. Applications: Potential use in polymer chemistry or as a precursor for dyes/pharmaceuticals requiring aromatic amine reactivity.

Structural and Functional Analysis

Table 1: Comparative Properties of tert-Butyl 2-(aminooxy)-4-methylhexanoate and Analogs

*Inferred from structural analysis due to lack of explicit data in evidence.

Biological Activity

tert-Butyl 2-(aminooxy)-4-methylhexanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article summarizes the available research findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an aminooxy group that is known to enhance biological interactions through various mechanisms. Its structure allows for potential binding with enzymes and receptors, which may modulate biological pathways effectively.

1. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays:

- ABTS Radical Scavenging Assay : This assay measures the ability of the compound to scavenge ABTS radicals. The results indicated that the compound exhibited significant scavenging activity, comparable to standard antioxidants such as Trolox. The Trolox Equivalent Antioxidant Capacity (TEAC) values were calculated, showing that this compound could effectively neutralize free radicals in vitro .

- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay further confirmed the compound's strong reducing ability, indicating its potential utility in preventing oxidative stress-related damage in biological systems .

- Lipid Peroxidation Inhibition : The compound demonstrated notable inhibition of lipid peroxidation in mouse brain homogenates, with IC50 values significantly lower than those of common antioxidants like Trolox. This suggests that this compound may protect cellular membranes from oxidative damage .

2. Anti-inflammatory Effects

Preliminary studies indicate that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .

3. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following findings highlight its potential as an anticancer agent:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound inhibited the growth of tumor cell lines, including cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7). The IC50 values for these cell lines were comparable to established chemotherapeutics, suggesting significant anticancer potential .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant properties | Significant ABTS scavenging activity; IC50 values lower than Trolox |

| Study 2 | Assess cytotoxic effects on cancer cells | Inhibited growth in HeLa and MCF-7 cells with IC50 comparable to Doxorubicin |

| Study 3 | Investigate anti-inflammatory effects | Reduced levels of pro-inflammatory cytokines in vitro |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(aminooxy)-4-methylhexanoate, and what reaction conditions are critical for its formation?

Methodological Answer: A common synthetic approach involves the use of thionyl chloride (SOCl₂) to activate carboxylic acid intermediates, followed by coupling with aminooxy groups. For example, in analogous syntheses, tert-butyl esters are formed via nucleophilic substitution under anhydrous conditions in solvents like benzene or carbon tetrachloride (CCl₄). Key steps include maintaining low temperatures (0–5°C) during exothermic reactions and using catalysts like pyridine to neutralize HCl byproducts. Purification often employs column chromatography or distillation. Yields can vary (e.g., 23% in a related synthesis of tert-butyl 3-(2,2-dichloro-2-(phenylthio)acetyl)-4-methylhexanoate), emphasizing the need for optimized stoichiometry and solvent selection .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | SOCl₂, benzene, 0°C | Carboxylic acid activation |

| 2 | Pyridine, CCl₄ | HCl neutralization |

| 3 | Column chromatography (hexane:EtOAc) | Purification |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, ¹H NMR can identify tert-butyl groups (δ ~1.2–1.4 ppm) and aminooxy protons (δ ~2.5–3.5 ppm). In related compounds, carbonyl carbons in esters appear at δ ~165–175 ppm in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS is used to confirm molecular weight (e.g., [M+H⁺] peaks). Infrared (IR) spectroscopy helps verify ester C=O stretches (~1740 cm⁻¹) and aminooxy N-O bonds (~950 cm⁻¹). Always compare data with literature or computational predictions for validation .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Store the compound in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests via periodic HPLC or TLC analyses are recommended to monitor degradation (e.g., ester hydrolysis to carboxylic acids). For similar tert-butyl esters, stability under these conditions has been demonstrated for ≥6 months .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in multi-step protocols?

Methodological Answer: Yields are influenced by:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility but could promote side reactions.

- Catalyst loading : Pyridine or DMAP (4-dimethylaminopyridine) can enhance acylation efficiency.

- Temperature control : Gradual warming from 0°C to room temperature minimizes byproduct formation.

- Purification : Use preparative HPLC for challenging separations of closely related esters. In a study of tert-butyl ester derivatives, increasing catalyst concentration from 5% to 10% improved yields by 15% .

Q. How should researchers address discrepancies in NMR data when analyzing derivatives of this compound?

Methodological Answer: Discrepancies may arise from tautomerism, impurities, or solvent effects. To resolve:

- Repeat under deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Perform 2D NMR (COSY, HSQC) to assign overlapping peaks.

- Compare with computational models (DFT calculations) for predicted chemical shifts. For example, in a synthesis of tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-methylhexanoate, unexpected δ 5.1 ppm signals were traced to residual thionyl chloride impurities, resolved via additional washing steps .

Q. What strategies are recommended for confirming the purity of this compound when vendor data are limited?

Methodological Answer: Employ orthogonal analytical methods:

- HPLC with UV/Vis detection (λ = 210–254 nm) to quantify impurities.

- Elemental analysis (C, H, N) for empirical formula confirmation.

- Karl Fischer titration to measure residual moisture (<0.1% acceptable).

- TLC with multiple eluent systems (e.g., hexane:EtOAc 3:1 and 1:1) to detect byproducts. For instance, Sigma-Aldrich advises independent purity verification for similar tert-butyl esters due to limited vendor data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.